(3-Bromo-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with carbonyl diimidazoles (CDI) in toluene, which yields 3,5-disubstituted 1,2,4-oxadiazole derivatives . Another approach involves the use of inorganic bases in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Chemical Reactions Analysis
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the bromine substituent or the oxadiazole ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzymes or receptors in microorganisms. This interaction can inhibit the growth of bacteria or viruses, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern and biological activity. Similar compounds include other oxadiazole derivatives such as:
1,2,3-Oxadiazole: Known for its instability and tendency to ring-open to form diazoketone tautomers.
1,2,5-Oxadiazole: Exhibits different chemical properties and biological activities compared to 1,2,4-oxadiazoles.
1,3,4-Oxadiazole: Commonly used in the development of drugs with diverse biological activities. The unique combination of the bromine substituent and the oxadiazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromo-1,2,4-oxadiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYPYIYAQWXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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